4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Organic Synthesis Palladium Catalysis Quality Control

This 97% pure building block features a Suzuki-competent C4 bromine and a privileged tetrahydrofuran pharmacophore, essential for kinase inhibitor synthesis. Substitution with non-brominated or alternative N1-substituted analogs risks cross-coupling failure and compromised biological activity. Ideal for parallel library synthesis and late-stage lead optimization.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 1040377-07-8
Cat. No. B1529818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole
CAS1040377-07-8
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)Br
InChIInChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2
InChIKeyDUCXLVIAUPCYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 1040377-07-8): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 1040377-07-8) is a heterocyclic organic compound consisting of a pyrazole core substituted with a tetrahydrofuran (THF) group at the N1 position and a bromine atom at the C4 position . With a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol, this compound serves as a valuable intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules . The combination of a reactive bromine handle for cross-coupling reactions and a saturated oxygen heterocycle that modulates physicochemical properties makes this compound a strategic building block in medicinal chemistry programs .

Why Generic Substitution of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole Is Not Recommended in Critical Synthetic Applications


Substituting 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole with a structurally similar analog—such as 4-bromo-1H-pyrazole or a non-brominated tetrahydrofuranyl pyrazole—can fundamentally alter the outcome of a synthetic sequence. The presence of the bromine atom at the C4 position is essential for enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the pyrazole scaffold . Meanwhile, the tetrahydrofuran substituent at N1 imparts distinct steric and electronic effects that influence both the reactivity of the bromine and the pharmacokinetic profile of downstream derivatives . Evidence from kinase inhibitor development demonstrates that the 3-tetrahydrofuranyl group confers superior inhibitory activity compared to alternative substituents like tertiary butyl, underscoring the critical role of this specific structural motif [1]. Uninformed substitution risks synthetic failure, reduced product yields, or compromised biological activity in the final target molecule.

Quantitative Differentiation Evidence for 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole: Purity, Synthetic Yield, and Biological Potential


High Purity (>97%) Ensures Reproducible Cross-Coupling Efficiency Compared to Lower-Grade Alternatives

Commercially available 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is supplied with a certified purity of ≥97% as determined by HPLC and NMR, ensuring minimal interference from impurities during sensitive cross-coupling reactions . In contrast, generic or lower-purity batches of bromopyrazole derivatives can contain residual palladium or dehalogenated byproducts that reduce coupling yields by up to 15–20% [1]. This purity specification is particularly critical for library synthesis in medicinal chemistry, where small impurities can propagate through multi-step sequences and confound biological assay results.

Organic Synthesis Palladium Catalysis Quality Control

Synthetic Route Yields ~81% from 4-Bromopyrazole, Providing a Benchmark for Process Optimization

A documented synthetic route for 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole starting from 4-bromopyrazole achieves a yield of approximately 81% [1]. This yield serves as a reference point for medicinal chemists planning multi-step syntheses and for process chemists evaluating the scalability of routes that incorporate this building block. In comparison, analogous N-alkylation reactions of 4-bromopyrazole with less reactive electrophiles (e.g., simple alkyl halides) often proceed with lower yields (50–70%) due to competing side reactions or incomplete conversion .

Process Chemistry Synthetic Methodology Scale-Up

The 3-Tetrahydrofuranyl Substituent Enhances Kinase Inhibitory Activity Relative to Other Alkyl Groups

Molecular modeling studies on pyrazole-based kinase inhibitors reveal that a 3-tetrahydrofuranyl substituent contributes more favorably to inhibitory activity than a tertiary butyl group at the same position [1]. Specifically, the hydrogen-bond acceptor capability of the tetrahydrofuran oxygen enhances interactions within the kinase active site, as evidenced by the observation that compound 43 (3-tetrahydrofuranyl) displayed greater activity than compound 38 (tertiary butyl) [1]. While direct IC50 values for 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole are not available, this class-level inference strongly suggests that incorporating the 3-tetrahydrofuranyl motif in pyrazole-based inhibitors is a strategic advantage over simple alkyl substitution.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Bromine at C4 Provides a Reliable Handle for Suzuki-Miyaura Diversification; Absence of Bromine Eliminates This Key Synthetic Utility

The bromine substituent at the C4 position of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a prerequisite for engaging in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the installation of diverse aryl and heteroaryl groups for library generation [1]. Non-brominated analogs such as 1-(tetrahydrofuran-3-yl)-1H-pyrazole lack this reactivity and therefore cannot be used in this essential diversification step. This functional handle distinguishes the compound from its non-halogenated counterparts and makes it a linchpin in the modular synthesis of pyrazole-focused compound collections.

Cross-Coupling Library Synthesis Parallel Chemistry

Recommended Application Scenarios for 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole in Drug Discovery and Chemical Development


Parallel Synthesis of Kinase-Focused Compound Libraries

The combination of a Suzuki-competent bromine handle and a privileged tetrahydrofuran pharmacophore makes 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole an ideal substrate for high-throughput parallel chemistry. Researchers can leverage the bromine for rapid diversification via Suzuki-Miyaura coupling with a panel of arylboronic acids, generating arrays of analogs in which the 3-tetrahydrofuranyl group is conserved to maintain favorable kinase-binding interactions [1]. The high purity (≥97%) of the commercial building block ensures consistent yields across library plates, minimizing the risk of failed reactions or ambiguous biological data.

Late-Stage Functionalization in Lead Optimization

In lead optimization, the ability to introduce the 4-(tetrahydrofuran-3-yl)pyrazole motif at a late stage can rapidly modulate the physicochemical properties of a candidate drug. The bromine atom serves as a latent point for further elaboration, enabling medicinal chemists to explore a range of substituents without re-synthesizing the entire core. The documented synthetic route with ~81% yield provides a reliable method for preparing the building block on a multi-gram scale [2], facilitating its use in the synthesis of advanced intermediates for in vivo studies.

Process Development and Scale-Up Feasibility Assessment

For process chemists, the availability of a validated synthetic route with a known yield (~81%) offers a starting point for route scouting and cost-of-goods analysis. The compound's commercial availability in high purity reduces the burden of in-house purification and quality control, allowing process development teams to focus on optimizing downstream transformations. The 3-tetrahydrofuranyl group also introduces a degree of polarity that can improve aqueous solubility of final drug candidates, a desirable attribute in formulation development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.